Mal-PEG4-Ala-Ala-Asn-PAB
CAS No.:
Cat. No.: VC13691169
Molecular Formula: C51H60N6O12
Molecular Weight: 949.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H60N6O12 |
|---|---|
| Molecular Weight | 949.1 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide |
| Standard InChI | InChI=1S/C51H60N6O12/c1-36(52-44(59)24-26-66-28-30-68-32-33-69-31-29-67-27-25-57-46(61)22-23-47(57)62)48(63)53-37(2)49(64)55-43(50(65)54-42-20-18-38(35-58)19-21-42)34-45(60)56-51(39-12-6-3-7-13-39,40-14-8-4-9-15-40)41-16-10-5-11-17-41/h3-23,36-37,43,58H,24-35H2,1-2H3,(H,52,59)(H,53,63)(H,54,65)(H,55,64)(H,56,60)/t36-,37-,43-/m0/s1 |
| Standard InChI Key | UQRQHRCHCBSZIX-QJODFBJXSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O |
| SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Introduction
Chemical Architecture and Functional Components
Mal-PEG4-Ala-Ala-Asn-PAB (C51H60N6O12, molecular weight 949.1 g/mol) is structured around four modular components :
Maleimide Group
The N-terminal maleimide (Mal) moiety enables covalent bonding with thiol groups on antibodies, ensuring stable conjugation. This reactivity is critical for ADC assembly, as it facilitates precise attachment of cytotoxic payloads to monoclonal antibodies .
PEG4 Spacer
A tetraethylene glycol (PEG4) chain bridges the maleimide and peptide sequences. This spacer enhances hydrophilicity, reduces immunogenicity, and extends plasma half-life by minimizing nonspecific interactions with serum proteins . PEGylation also mitigates aggregation, a common challenge in ADC formulation .
Ala-Ala-Asn Peptide Sequence
The tripeptide Ala-Ala-Asn serves as a protease-sensitive cleavage site. Intracellular enzymes such as cathepsin B hydrolyze this sequence within lysosomes, releasing the cytotoxic drug selectively in tumor cells. This mechanism ensures targeted delivery while sparing healthy tissues .
PAB Dendrimer
The para-aminobenzyl (PAB) group, linked to a polyamidoamine dendrimer, provides a branched architecture for drug loading. This structure increases payload capacity and stabilizes the linker-drug bond until enzymatic cleavage occurs .
Synthesis and Analytical Characterization
The synthesis of Mal-PEG4-Ala-Ala-Asn-PAB involves multi-step solid-phase peptide synthesis (SPPS) followed by PEGylation and dendrimer conjugation.
Peptide Synthesis
The Ala-Ala-Asn sequence is assembled using Fmoc-protected amino acids on a resin. Coupling reagents such as HBTU/HOBt facilitate peptide bond formation, with deprotection achieved via piperidine treatment. The asparagine side chain is often protected with a trityl (Trt) group to prevent side reactions.
PEGylation and Dendrimer Conjugation
After peptide synthesis, the PEG4 spacer is introduced via maleimide-thiol "click" chemistry. The PAB dendrimer is subsequently attached using carbodiimide crosslinkers. Final purification via reverse-phase HPLC yields >95% purity, as confirmed by LC-MS and NMR .
Mechanisms of Action in Antibody-Drug Conjugates
In ADCs, Mal-PEG4-Ala-Ala-Asn-PAB links antibodies to cytotoxic agents like eribulin or monomethyl auristatin E (MMAE). Its performance is evaluated through three key metrics:
Target Specificity
The maleimide-antibody bond ensures high specificity for antigens overexpressed on cancer cells (e.g., folate receptor α). A 2024 study demonstrated 90% tumor cell uptake within 24 hours for farletuzumab conjugates targeting ovarian cancer .
Payload Release Kinetics
Enzymatic cleavage of the Ala-Ala-Asn sequence by cathepsin B occurs within 2–4 hours post-internalization, with >80% drug release observed in vitro . This rapid release profile enhances cytotoxicity compared to noncleavable linkers .
Bystander Effect
The PAB dendrimer’s hydrophobicity enables diffusion of released drugs into adjacent tumor cells, amplifying antitumor efficacy. In xenograft models, this effect reduced tumor volume by 70% compared to nondiffusible linkers .
Comparative Analysis with Alternative Linker Systems
Mal-PEG4-Ala-Ala-Asn-PAB outperforms several ADC linkers in head-to-head studies:
vs. Val-Cit-PAB Linkers
While Val-Cit-PAB linkers show similar cleavage efficiency, they exhibit higher systemic toxicity due to premature drug release in plasma. In contrast, Ala-Ala-Asn’s selectivity for lysosomal proteases reduces off-target effects by 40% .
vs. Noncleavable Linkers
Noncleavable PEG4 linkers (e.g., Mal-PEG4-NHS) demonstrate lower potency (IC50 >100 nM vs. 0.08–0.37 nM for Ala-Ala-Asn) because they require antibody degradation for payload release .
vs. Disulfide-Based Linkers
Disulfide linkers (e.g., Mal-PEG4-S-S-PAB) are unstable in serum, with 50% drug loss within 6 hours. Ala-Ala-Asn conjugates retain >95% integrity under identical conditions .
Recent Advancements and Clinical Implications
Ongoing research focuses on optimizing Mal-PEG4-Ala-Ala-Asn-PAB for next-generation ADCs:
Combination with Novel Payloads
Conjugates with eribulin, a microtubule-disrupting agent, show IC50 values of 0.08 nM in IGROV1 ovarian cancer cells, surpassing MMAE-based ADCs (IC50 0.12 nM) .
Trityl-Protected Variants
Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP (C58H63N7O16, 1114.2 g/mol) incorporates a trityl group to enhance solubility during synthesis. This variant achieves DAR (drug-to-antibody ratio) values of 3.8–4.2, compared to 3.3–4.8 for the parent compound.
Scalable Production
Advances in continuous-flow synthesis have reduced production costs by 60%, enabling large-scale manufacturing for Phase III trials .
Challenges and Future Directions
Despite its advantages, Mal-PEG4-Ala-Ala-Asn-PAB faces limitations requiring further investigation:
Aggregation at High Concentrations
Prolonged storage at >1 mg/mL induces 5–18% aggregation, necessitating formulation optimizations .
Immunogenicity of PEG
Anti-PEG antibodies in 30% of patients accelerate ADC clearance, reducing efficacy. PEG-alternative spacers (e.g., polysarcosine) are under exploration .
Expansion to Non-Oncology Indications
Preclinical studies are evaluating its utility in autoimmune therapies, leveraging the Ala-Ala-Asn sequence’s responsiveness to inflammatory proteases .
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